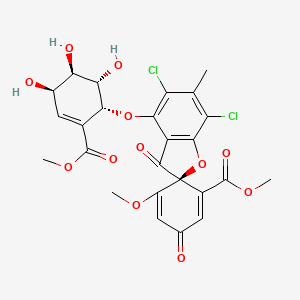

Sch 202596

Description

methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate has been reported in Aspergillus with data available.

Properties

CAS No. |

196615-89-1 |

|---|---|

Molecular Formula |

C25H22Cl2O12 |

Molecular Weight |

585.3 g/mol |

IUPAC Name |

methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonylcyclohex-2-en-1-yl]oxyspiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C25H22Cl2O12/c1-8-15(26)20(38-19-10(23(33)36-3)7-12(29)17(30)18(19)31)14-21(16(8)27)39-25(22(14)32)11(24(34)37-4)5-9(28)6-13(25)35-2/h5-7,12,17-19,29-31H,1-4H3/t12-,17-,18+,19-,25+/m1/s1 |

InChI Key |

LNGFWDFUPRZMJI-VEHFIHCQSA-N |

Isomeric SMILES |

CC1=C(C2=C(C(=C1Cl)O[C@H]3[C@H]([C@@H]([C@@H](C=C3C(=O)OC)O)O)O)C(=O)[C@]4(O2)C(=CC(=O)C=C4OC)C(=O)OC)Cl |

Canonical SMILES |

CC1=C(C2=C(C(=C1Cl)OC3C(C(C(C=C3C(=O)OC)O)O)O)C(=O)C4(O2)C(=CC(=O)C=C4OC)C(=O)OC)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sch 202596; Sch202596; Sch-202596. |

Origin of Product |

United States |

Foundational & Exploratory

The Art and Science of Selectivity: A Technical Guide to Binding Affinity Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of drug discovery and development, understanding the precise interactions between a therapeutic candidate and its biological target is paramount. This technical guide delves into the core principles of binding affinity and selectivity profiling, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the methodologies used to quantify these critical parameters, provide detailed experimental protocols, and visualize the complex signaling pathways that these interactions modulate. A thorough grasp of a compound's binding affinity and selectivity profile is not merely an academic exercise; it is a crucial determinant of its potential efficacy and safety, guiding the journey from a promising lead to a life-changing therapeutic.

The Significance of Binding Affinity and Selectivity

Binding affinity refers to the strength of the interaction between a single biomolecule (e.g., a drug) and its binding partner (e.g., a protein receptor). It is typically quantified by the dissociation constant (Kd), where a lower Kd value signifies a stronger binding affinity. High affinity is often a prerequisite for a drug's potency, as a lower concentration of the compound is needed to elicit a biological response.

Selectivity , on the other hand, describes the ability of a drug to bind to its intended target with significantly higher affinity than to other, unintended targets (off-targets). A highly selective compound is desirable as it minimizes the risk of off-target effects, which can lead to adverse drug reactions. The "selectivity profile" of a compound is a comprehensive assessment of its binding affinities against a panel of related and unrelated targets.

Quantitative Analysis of Binding Affinity and Selectivity

The following tables summarize hypothetical binding affinity and selectivity data for three kinase inhibitors against a panel of kinases. Such data is crucial for comparing the potency and specificity of different drug candidates.

Table 1: Binding Affinity (Kd) of Kinase Inhibitors

| Kinase Target | Inhibitor A (nM) | Inhibitor B (nM) | Inhibitor C (nM) |

| EGFR | 1.2 | 150 | 85 |

| VEGFR2 | 250 | 5.8 | 120 |

| BCR-ABL | >10000 | >10000 | 0.9 |

| ABL1 | >10000 | >10000 | 2.1 |

| SRC | 580 | 850 | 75 |

| LCK | 1200 | 2300 | 150 |

| KIT | 890 | 1100 | 95 |

| PDGFRβ | 750 | 980 | 110 |

Data represents the dissociation constant (Kd) in nanomolars (nM). Lower values indicate higher affinity. Bold values indicate the primary target for each inhibitor.

Table 2: Selectivity Profile – Percent Inhibition at 1 µM

| Kinase Target | Inhibitor A (%) | Inhibitor B (%) | Inhibitor C (%) |

| EGFR | 99 | 25 | 40 |

| VEGFR2 | 15 | 98 | 35 |

| BCR-ABL | <5 | <5 | 99 |

| ABL1 | <5 | <5 | 95 |

| SRC | 45 | 30 | 88 |

| LCK | 30 | 15 | 80 |

| KIT | 38 | 28 | 85 |

| PDGFRβ | 40 | 29 | 82 |

Data represents the percentage of kinase activity inhibited at a 1 µM concentration of the inhibitor. Higher values indicate greater inhibition.

Key Experimental Methodologies

Accurate determination of binding affinity and selectivity relies on robust and well-validated experimental techniques. Below are detailed protocols for some of the most common and powerful methods used in the field.

Radioligand Binding Assay

This classic and highly sensitive technique directly measures the binding of a radiolabeled ligand to its receptor.[1][2][3][4][5]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand or the inhibitory constant (Ki) of a competing unlabeled compound.[3][4]

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.[1][4]

-

Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled).

-

Unlabeled competing compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[1]

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C.[1]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.[1][4]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled compound concentration. The IC50 value (the concentration of unlabeled compound that inhibits 50% of the specific binding of the radioligand) can be determined and used to calculate the Ki value using the Cheng-Prusoff equation.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8][9]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a molecular interaction.[7]

Materials:

-

Purified target protein in a suitable buffer.

-

Ligand (test compound) dissolved in the same buffer as the protein.

-

Isothermal titration calorimeter.

Protocol:

-

Sample Preparation: Prepare the protein and ligand solutions in an identical, degassed buffer to minimize heats of dilution.[7] The concentration of the protein in the sample cell and the ligand in the syringe should be carefully chosen to ensure a measurable heat signal.

-

Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument. Equilibrate the system to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The instrument measures the heat released or absorbed after each injection.

-

Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

-

Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and an analyte at a sensor surface.[11][12][13][14][15]

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) of a biomolecular interaction.[11][15]

Materials:

-

SPR instrument.

-

Sensor chip.

-

Purified ligand (to be immobilized on the sensor chip).

-

Purified analyte (test compound in solution).

-

Running buffer.

Protocol:

-

Ligand Immobilization: Covalently attach the purified ligand to the surface of the sensor chip.

-

Analyte Injection: Inject a series of concentrations of the analyte in the running buffer over the sensor surface at a constant flow rate.

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of the bound analyte and is recorded as a sensorgram (response units vs. time).

-

Data Analysis: The sensorgram shows an association phase during analyte injection and a dissociation phase when the injection is stopped. Fit the association and dissociation curves to kinetic models to determine the ka and kd values. The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[15]

Kinome Profiling

To assess the selectivity of a compound, it is often screened against a large panel of kinases in a high-throughput format.[16][17][18][19][20]

Objective: To determine the inhibitory activity of a compound against a broad range of kinases to establish its selectivity profile.

Materials:

-

A panel of purified, active kinases.

-

Substrates for each kinase (e.g., peptides or proteins).

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Test compound at various concentrations.

-

Assay plates (e.g., 384-well).

-

Liquid handling robotics.

-

Detection system (e.g., filter-based radiometric detection or fluorescence/luminescence plate reader).

Protocol:

-

Assay Setup: In each well of the assay plate, combine a specific kinase, its substrate, ATP, and the test compound at a single high concentration (for primary screening) or a range of concentrations (for IC50 determination).

-

Incubation: Incubate the plates at a controlled temperature to allow the kinase reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

-

Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the filters to remove unincorporated [γ-³³P]ATP and then measuring the radioactivity. For non-radiometric assays, the signal is measured using a plate reader.

-

Data Analysis: Calculate the percent inhibition of each kinase by the test compound. For dose-response experiments, determine the IC50 value for each inhibited kinase. The results are often visualized as a "kinome map" or a selectivity tree to provide a clear overview of the compound's selectivity.

Visualizing the Impact: Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved is crucial for predicting the functional consequences of their inhibition. Below are diagrams of key signaling pathways frequently targeted in drug discovery.

Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.[21][22][23][24][25]

Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[26][27][28][29][30]

Caption: BCR-ABL signaling pathway in Chronic Myeloid Leukemia.[31][32][33][34][35]

Conclusion

A comprehensive understanding of a compound's binding affinity and selectivity profile is indispensable for modern drug discovery. The methodologies outlined in this guide, from radioligand binding assays to large-scale kinome profiling, provide the essential tools for generating high-quality data. When integrated with a deep knowledge of the relevant signaling pathways, this information empowers researchers to make informed decisions, optimizing lead compounds for both potency and safety. Ultimately, a rigorous and multifaceted approach to binding affinity and selectivity profiling is a cornerstone of developing novel therapeutics that can effectively and safely address unmet medical needs.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]

- 9. tainstruments.com [tainstruments.com]

- 10. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]

- 14. nicoyalife.com [nicoyalife.com]

- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ambitbio.com [ambitbio.com]

- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. researchgate.net [researchgate.net]

- 21. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. lifesciences.danaher.com [lifesciences.danaher.com]

- 25. ClinPGx [clinpgx.org]

- 26. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. commerce.bio-rad.com [commerce.bio-rad.com]

- 28. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 29. cusabio.com [cusabio.com]

- 30. biorbyt.com [biorbyt.com]

- 31. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. aacrjournals.org [aacrjournals.org]

- 34. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 35. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Effects of M40 on Galanin-Mediated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the peptide M40, a widely studied galanin receptor ligand, on galanin-mediated signaling pathways. The document summarizes quantitative data, details key experimental protocols, and provides visual representations of the core signaling cascades and experimental workflows.

Introduction to Galanin and its Receptors

Galanin is a neuropeptide that plays a crucial role in regulating a wide array of physiological processes, including nociception, energy metabolism, memory, and mood.[1][2][3] Its effects are mediated through three distinct G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][3] These receptors exhibit differential coupling to intracellular G-proteins, leading to diverse downstream signaling events.

-

GALR1 and GALR3: Primarily couple to the inhibitory Gαi/o pathway.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

GALR2: Predominantly couples to the Gαq/11 pathway, which activates phospholipase C (PLC).[1][4] This leads to the hydrolysis of inositol phosphates and the release of intracellular calcium (Ca2+).[3][4] GALR2 can also couple to the Gαi/o pathway, albeit more modestly than GALR1.[5][6]

The distinct signaling profiles and tissue distribution of these receptor subtypes are key to the diverse physiological functions of galanin.[6]

M40: A Non-Selective Galanin Receptor Antagonist

M40 is a potent, non-selective galanin receptor antagonist. It is a chimeric peptide, specifically galanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala amide.[7] M40 has been instrumental in elucidating the physiological roles of galanin. It competitively binds to galanin receptors, thereby blocking the actions of endogenous galanin. In vivo studies have demonstrated that M40 can block galanin-induced effects on feeding, memory, and cardiovascular responses.[8][9]

It is important to note that while M40 primarily acts as an antagonist in the central nervous system, it can exhibit weak partial agonist activity at peripheral GALR2 receptors at higher concentrations.

Quantitative Data: Binding Affinities and Potency of M40

The interaction of M40 with galanin receptors has been quantified in various studies. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Tissue/Cell Line | Reference |

| GALR1 | M40 | Ki | 1.82 | Recombinant | |

| GALR2 | M40 | Ki | 5.1 | Recombinant | |

| Mixed Population | M40 | IC50 | 3 - 15 | Rat Brain Membranes | |

| Mixed Population | M40 | IC50 | 3 | Insulinoma Cells | [8][10] |

| Mixed Population | M40 | IC50 | 6 | Rat Hippocampus | [8] |

| Mixed Population | M40 | IC50 | 12 | Rat Spinal Cord | [8] |

| Mixed Population | M40 | IC50 | 15 | Rat Hypothalamus | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of M40's effects on galanin signaling. Below are protocols for two key experimental assays.

4.1. Radioligand Binding Assay

This assay measures the ability of a compound (e.g., M40) to compete with a radiolabeled ligand for binding to galanin receptors.

-

Objective: To determine the binding affinity (Ki or IC50) of M40 for galanin receptors.

-

Materials:

-

Cell membranes from cells expressing the galanin receptor subtype of interest (e.g., HEK293 cells expressing hGALR1).

-

Radioligand: [125I]-human galanin.

-

Test compound: M40.

-

Binding buffer: 50 mM Tris, 3 mM MgCl2, 2.5 mg/ml BSA, pH 7.4.

-

Filtration apparatus.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [125I]-human galanin (e.g., ~0.04 nM) and varying concentrations of M40.

-

Allow the reaction to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.

-

4.2. cAMP Functional Assay

This assay measures the functional consequence of M40's interaction with Gi/o-coupled galanin receptors (GALR1 and GALR3).

-

Objective: To determine if M40 can antagonize galanin-induced inhibition of cAMP production.

-

Materials:

-

Live cells expressing the galanin receptor subtype of interest (e.g., HEK-293 cells expressing GALR1).

-

Forskolin (an adenylyl cyclase activator).

-

Galanin.

-

Test compound: M40.

-

cAMP detection kit (e.g., using a cyclic nucleotide-gated channel biosensor).

-

-

Procedure:

-

Plate the cells in a multi-well plate (e.g., 384-well) at an optimal density (e.g., 10,000 cells/well).

-

Incubate the cells overnight.

-

Pre-treat the cells with varying concentrations of M40.

-

Stimulate the cells with a fixed concentration of galanin in the presence of an EC90 concentration of forskolin.

-

Measure the intracellular cAMP levels using a suitable detection method.

-

Analyze the data to determine the ability of M40 to reverse the galanin-induced decrease in forskolin-stimulated cAMP levels.

-

Visualizations: Signaling Pathways and Experimental Workflows

5.1. Galanin Receptor Signaling Pathways

Caption: Overview of galanin receptor signaling pathways and the antagonistic action of M40.

5.2. Radioligand Binding Assay Workflow

Caption: A typical experimental workflow for a radioligand binding assay.

References

- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into galanin receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

a role in neurological disorder research

An In-Depth Technical Guide on the Role of Leucine-Rich Repeat Kinase 2 (LRRK2) in Neurological Disorder Research: A Focus on Parkinson's Disease

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most significant known genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta and the presence of Lewy bodies, which are abnormal aggregates of the protein α-synuclein.[1] The LRRK2 gene encodes a large, multi-domain protein that includes a kinase domain and a GTPase domain.[2][3] Pathogenic mutations, such as the common G2019S mutation, lead to an increase in LRRK2's kinase activity, which is believed to be central to the neurodegenerative process.[4][5] This has positioned LRRK2 as a key therapeutic target for Parkinson's disease, with significant research focused on the development of LRRK2 kinase inhibitors.[6][7] This guide provides a technical overview of LRRK2's role in Parkinson's disease, focusing on its signaling pathways, experimental methodologies for its study, and its development as a therapeutic target.

LRRK2 Signaling Pathways in Parkinson's Disease

LRRK2 is implicated in a variety of cellular processes and signaling pathways, and its dysfunction is thought to contribute to the pathogenesis of Parkinson's disease. The gain-of-function mutations in LRRK2 enhance its kinase activity, leading to aberrant phosphorylation of downstream substrates and disruption of cellular homeostasis.[8]

One of the most well-established roles for LRRK2 is in the regulation of vesicular trafficking. LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which are key regulators of membrane trafficking.[9] This phosphorylation can impair downstream cellular processes, including endosomal trafficking and lysosomal function.[10][11] The disruption of these pathways can lead to the accumulation of cellular waste and toxic protein aggregates, such as α-synuclein, a hallmark of Parkinson's disease.[8]

dot

References

- 1. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]

- 2. Progress in LRRK2-Associated Parkinson’s Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Development of LRRK2 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to CD19 CAR T-Cell Therapy for Systemic Lupus Erythematosus: A Promising Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes that lead to widespread inflammation and multi-organ damage.[1][2] Despite the availability of various immunosuppressive therapies, a significant number of patients suffer from refractory disease, highlighting the urgent need for novel therapeutic strategies.[1][3] Chimeric Antigen Receptor (CAR) T-cell therapy, a revolutionary approach in immuno-oncology, has recently emerged as a highly promising therapeutic modality for severe, treatment-resistant SLE.[4][5] This technical guide provides an in-depth overview of the core principles, clinical data, and experimental protocols associated with CD19 CAR T-cell therapy for SLE.

Mechanism of Action: Targeting Autoreactive B-Cells

The central mechanism of CD19 CAR T-cell therapy in SLE is the targeted depletion of B-lymphocytes.[3][6] B-cells play a pivotal role in the pathogenesis of SLE through the production of autoantibodies, presentation of autoantigens, and secretion of pro-inflammatory cytokines. The CD19 antigen is a transmembrane protein expressed on the surface of B-cells throughout their development, from early pro-B-cells to mature B-cells and plasma blasts, but is absent on hematopoietic stem cells and terminally differentiated plasma cells.[7][8] This expression profile makes CD19 an ideal target for eliminating the B-cell lineage responsible for driving the autoimmune response in SLE.

Genetically engineered CAR T-cells are designed to recognize and eliminate CD19-expressing B-cells.[9] The CAR construct typically consists of an extracellular single-chain variable fragment (scFv) derived from an anti-CD19 antibody, a transmembrane domain, and intracellular signaling domains.[9] Upon engagement of the scFv with the CD19 antigen on a B-cell, the intracellular domains, which often include a primary signaling domain (CD3ζ) and a co-stimulatory domain (such as 4-1BB or CD28), trigger a signaling cascade that leads to T-cell activation, proliferation, and cytotoxic killing of the target B-cell.[9][10] This process results in a profound and sustained depletion of the B-cell population, leading to a reduction in autoantibody production and a subsequent amelioration of SLE disease activity.[3][6]

Signaling Pathway of CD19 CAR T-Cell Activation

Caption: CD19 CAR T-Cell Signaling Pathway.

Clinical Data Summary

Preliminary clinical data from compassionate use programs and early-phase trials have demonstrated remarkable efficacy and a manageable safety profile of CD19 CAR T-cell therapy in patients with severe, refractory SLE.[3][6][11] All reported patients achieved deep and rapid depletion of B-cells, which was accompanied by a significant reduction in disease activity and, in many cases, drug-free remission.[3][6]

| Parameter | Patient 1 | Patient 2 | Patient 3 | Patient 4 | Patient 5 | Reference |

| Age (years) / Sex | 20 / F | 21 / F | 24 / F | 22 / M | 18 / F | [3][6] |

| Disease Duration (years) | 4 | 1 | 9 | 3 | 5 | [3][6] |

| Baseline SLEDAI Score | 16 | 8 | 16 | 8 | 16 | [3][6] |

| Anti-dsDNA Antibodies (IU/mL) | >200 | >200 | >200 | >200 | >200 | [3][6] |

| B-Cell Count at Baseline (cells/µL) | 110 | 85 | 150 | 95 | 120 | [3][6] |

| CAR T-Cell Dose (x 10^6 cells/kg) | 1 | 1 | 1 | 1 | 1 | [3][6] |

| B-Cell Count Post-Treatment | Undetectable | Undetectable | Undetectable | Undetectable | Undetectable | [3][6] |

| SLEDAI Score at 3 Months | 0 | 0 | 2 | 0 | 0 | [3][6] |

| Anti-dsDNA Antibodies Post-Treatment | Negative | Negative | Negative | Negative | Negative | [3][6] |

| Adverse Events (CRS Grade) | 1 | 1 | 1 | 1 | 1 | [3][6] |

SLEDAI: Systemic Lupus Erythematosus Disease Activity Index; CRS: Cytokine Release Syndrome.

Experimental Protocols

Manufacturing of CD19 CAR T-Cells

The manufacturing of clinical-grade CD19 CAR T-cells is a multi-step process that requires stringent quality control.[12][13][14][15][16]

1. Leukapheresis and T-Cell Isolation:

- Peripheral blood mononuclear cells (PBMCs) are collected from the patient via leukapheresis.[16]

- T-cells are then isolated from the PBMC product. A common method involves positive selection using magnetic beads conjugated to anti-CD4 and anti-CD8 antibodies.[14][15]

2. T-Cell Activation:

- Isolated T-cells are activated to stimulate proliferation and increase their susceptibility to viral transduction.[12][15]

- Activation is typically achieved by incubating the T-cells with anti-CD3 and anti-CD28 antibodies, often coated on magnetic beads, which mimic the physiological signals of T-cell activation.[12][13]

3. Gene Transfer (Transduction):

- The CAR gene is introduced into the activated T-cells. Lentiviral or retroviral vectors are commonly used for this purpose due to their ability to integrate the CAR transgene into the host cell genome, ensuring stable expression.[3][6]

- The T-cells are incubated with the viral vector in the presence of a transduction enhancer, such as RetroNectin, to improve efficiency.[12][13]

4. Ex Vivo Expansion:

- The transduced T-cells are cultured in a specialized medium supplemented with cytokines, such as IL-7 and IL-15, to promote their expansion to a therapeutic dose.[14][15]

- This expansion phase typically lasts for 9 to 12 days, during which the cells are closely monitored for viability, proliferation, and CAR expression.[12][13][14]

5. Harvest and Formulation:

- Once the target cell number is reached, the CAR T-cells are harvested and washed to remove residual culture medium and cytokines.[14]

- The final product is formulated in a cryopreservation medium or a solution suitable for intravenous infusion.[15]

6. Quality Control:

- The final CAR T-cell product undergoes a series of quality control tests to ensure its safety and potency.[12]

- These tests include sterility testing (for bacteria, fungi, and mycoplasma), endotoxin testing, assessment of cell viability and identity, determination of CAR expression levels, and evaluation of cytotoxic activity against CD19-positive target cells.[12]

Experimental Workflow: From Patient to Treatment

Caption: CD19 CAR T-Cell Therapy Workflow.

Future Perspectives and Conclusion

CD19 CAR T-cell therapy represents a paradigm shift in the treatment of severe, refractory SLE.[1][4] The initial clinical findings are highly encouraging, suggesting the potential for inducing deep and durable remissions.[5] However, several key questions remain to be addressed in larger, controlled clinical trials. These include the long-term safety and efficacy of this approach, the optimal timing of intervention, and the identification of patient populations most likely to benefit.[4] Furthermore, strategies to mitigate potential toxicities, such as cytokine release syndrome and neurotoxicity, and to reduce the cost and complexity of manufacturing will be crucial for the broader clinical implementation of this transformative therapy.[4]

References

- 1. CAR T-cell therapy for systemic lupus erythematosus: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAR T-cell therapy for systemic lupus erythematosus: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Journal Club: Anti‐CD19 Chimeric Antigen Receptor T Cell Therapy for Refractory Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Data Suggests CAR-T Therapy Shows Promise for Lupus Treatment | Lupus Foundation of America [lupus.org]

- 5. On the cusp of a CAR T cell cure for lupus | Drug Discovery News [drugdiscoverynews.com]

- 6. Anti-CD19 CAR T cell therapy for refractory systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmiweb.com [pharmiweb.com]

- 8. youtube.com [youtube.com]

- 9. CAR T cells: building on the CD19 paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. B cell targeting in CAR T cell therapy: Side effect or driver of CAR T cell function? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAR-T Cell Therapy Shows Promising Results for People with Lupus and Other Autoimmune Diseases | Lupus Foundation of America [lupus.org]

- 12. Simplified process for the production of anti-CD19-CAR engineered T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Automated Manufacture of Autologous CD19 CAR-T Cells for Treatment of Non-hodgkin Lymphoma [frontiersin.org]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

A Technical Guide to Early-Stage Development of PROTACs for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] This technical guide provides an in-depth overview of the PROTAC mechanism of action, a typical early-stage development workflow, key experimental protocols, and data presentation standards, using the well-characterized BRD4 degrader, dBET1, as an illustrative case study.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules composed of three key components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] Their mechanism is catalytic and event-driven, distinct from the occupancy-driven model of traditional inhibitors.[6]

The process unfolds in several steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3).[5][7][]

-

Ubiquitination: Within the proximity induced by the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[5][9][10]

-

Polyubiquitination: The process is repeated to form a polyubiquitin chain on the POI, which acts as a recognition signal for the proteasome.[2][5]

-

Proteasomal Degradation: The 26S proteasome, the cell's primary machinery for degrading unwanted proteins, recognizes and degrades the polyubiquitinated POI into small peptides.[9][11][12][13]

-

Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another target protein molecule, restarting the cycle.[5][7]

This catalytic cycle allows sub-stoichiometric concentrations of a PROTAC to achieve profound degradation of a target protein.[2]

Early-Stage PROTAC Development Workflow

The development of a novel PROTAC is an iterative process that involves rational design, chemical synthesis, and extensive biological evaluation.[14][15][16] The goal is to optimize a molecule that induces potent, selective, and efficient degradation of the target protein.

A typical workflow includes the following stages:

-

Target & E3 Ligase Selection: Identify a compelling disease-relevant target protein. Select a suitable E3 ligase based on its expression in the target tissue and the availability of high-affinity ligands. Common choices include Cereblon (CRBN) and von Hippel-Lindau (VHL).

-

Ligand Identification & Synthesis: Identify or develop potent binders for both the target protein and the chosen E3 ligase.

-

Linker Design & PROTAC Assembly: Design and synthesize a library of PROTAC molecules by connecting the two ligands with a variety of chemical linkers, varying length, composition, and attachment points.

-

Biochemical & Biophysical Assays: Characterize the binary binding affinities of the PROTAC for its targets and, crucially, its ability to form a stable and cooperative ternary complex.

-

Cellular Degradation Assays: Evaluate the ability of the PROTAC to induce degradation of the target protein in relevant cell lines. Determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Selectivity & Off-Target Profiling: Use proteomic techniques to assess the selectivity of the degrader across the entire cellular proteome.

-

Mechanism of Action Validation: Confirm that degradation is dependent on the proteasome and the specific E3 ligase.

-

Lead Optimization: Iteratively refine the PROTAC structure based on all collected data to improve potency, selectivity, and drug-like properties.

Case Study: A BRD4-Targeting PROTAC (e.g., dBET1)

Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins and a key regulator of oncogenes like c-MYC.[17] Its role in cancer has made it an attractive therapeutic target. dBET1 is a well-studied PROTAC that effectively degrades BRD4.[18][19][20] It comprises the BRD4 inhibitor (+)-JQ1 linked to a ligand for the Cereblon (CRBN) E3 ligase.[21]

The evaluation of a PROTAC series involves generating quantitative data to compare efficacy and guide optimization. Key parameters for a hypothetical BRD4 degrader, "Compound X," are summarized below.

| Parameter | Description | Compound X | dBET1 (Reference) |

| Binding Affinity (KD, nM) | |||

| KD to BRD4 | Binary affinity for the target protein. | 15 nM | ~20 nM |

| KD to CRBN | Binary affinity for the E3 ligase. | 250 nM | ~1800 nM |

| Ternary Complex | |||

| Cooperativity (α) | Enhancement of binding in the ternary complex. α > 1 is positive. | 12 | >10 |

| Cellular Degradation | |||

| DC₅₀ (nM) | Concentration for 50% maximal degradation in cells (e.g., 4h treatment). | 25 nM | ~430 nM[19][21] |

| Dₘₐₓ (%) | Maximum percentage of protein degradation achieved. | >95% | >90% |

| Cellular Viability | |||

| GI₅₀ (nM) | Concentration for 50% growth inhibition (e.g., 72h treatment). | 40 nM | Varies by cell line |

Note: Data for "Compound X" is hypothetical for illustrative purposes. Reference data is compiled from literature.

Detailed and robust experimental protocols are critical for generating reliable data in PROTAC development.

Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

-

Objective: To measure the kinetics and affinity of the ternary complex (BRD4-PROTAC-CRBN).[22][23]

-

Methodology:

-

Immobilization: Covalently immobilize a biotinylated and avi-tagged CRBN:DDB1 complex onto a streptavidin-coated SPR sensor chip.

-

Binary Binding (PROTAC to E3): Inject serial dilutions of the PROTAC over the CRBN-coated surface to determine the binary binding affinity (KD).

-

Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the PROTAC mixed with serial dilutions of the BRD4 protein (e.g., the first bromodomain, BD1).

-

Injection & Measurement: Inject the PROTAC-BRD4 mixtures over the CRBN-coated surface. The resulting sensorgrams will show an enhanced binding response if a ternary complex is formed.

-

Data Analysis: Fit the kinetic or steady-state binding data to appropriate models to determine the affinity of BRD4 to the PROTAC:CRBN complex. Cooperativity (α) can be calculated from the ratio of binary to ternary affinities.[23]

-

Protocol 2: Cellular Protein Degradation Assay (In-Cell Western)

-

Objective: To quantify the degradation of endogenous BRD4 in a cellular context and determine DC₅₀ and Dₘₐₓ values.[24]

-

Methodology:

-

Cell Seeding: Seed a human cancer cell line known to express BRD4 (e.g., HeLa, Mv-4-11) into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include DMSO as a vehicle control.

-

Cell Lysis & Fixation: Aspirate the media and simultaneously fix and permeabilize the cells with a formaldehyde-based buffer.

-

Immunostaining: Block non-specific binding sites. Incubate the cells with a primary antibody specific for BRD4. Subsequently, incubate with a secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW).

-

Normalization: Co-stain the cells with a total protein stain or an antibody for a housekeeping protein (e.g., GAPDH) conjugated to a different fluorophore (e.g., IRDye 680RD) for normalization of cell number.

-

Imaging & Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for the BRD4 signal and normalize it to the total protein/housekeeping signal.

-

Data Analysis: Plot the normalized BRD4 signal against the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC₅₀ and Dₘₐₓ values.

-

Conclusion and Future Directions

The early-stage development of PROTACs is a multidisciplinary effort requiring expertise in chemistry, cell biology, and biophysics. By systematically evaluating binary and ternary complex interactions and quantifying cellular degradation with robust assays, researchers can efficiently identify and optimize potent and selective degraders. The workflows and protocols outlined in this guide provide a foundational framework for advancing novel TPD candidates from concept to preclinical validation, ultimately expanding the druggable proteome and offering new therapeutic avenues for a host of diseases.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC - BiopharmaDirect [biopharmadirect.com]

- 6. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]

- 7. researchgate.net [researchgate.net]

- 9. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. Advancing Strategies for Proteolysis-Targeting Chimera Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]

- 19. adooq.com [adooq.com]

- 20. A novel PROTAC molecule dBET1 alleviates pathogenesis of experimental autoimmune encephalomyelitis in mice by degrading BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

Methodological & Application

Application Notes and Protocols for Sch 202596 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 202596 is a natural product derived from an Aspergillus fungus that functions as a selective, non-peptide antagonist of the galanin receptor 1 (GALR1).[1] GALR1 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin, signals through the Gi/o pathway to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Given its role in various physiological processes, the modulation of GALR1 activity is a subject of interest in neuroscience and other research areas. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on GALR1 signaling and cellular functions.

Data Presentation

Currently, publicly available quantitative data on the binding affinity and cellular effects of this compound is limited. The compound has been described as having a "modest affinity" for GALR1. As more data becomes available, the following tables can be used to summarize key quantitative parameters.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₂Cl₂O₁₂ | [1][2] |

| Molecular Weight | 585.34 g/mol | [1][2] |

| Target Receptor | Galanin Receptor 1 (GALR1) | [1] |

| Mechanism of Action | Selective Antagonist | [1] |

| IC₅₀ / Kᵢ | Data not available |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time |

| cAMP Accumulation Assay | GALR1-expressing cells (e.g., CHO, HEK293) | To be determined empirically (start with 1 nM - 10 µM) | 15-30 minutes |

| Cell Viability/Cytotoxicity | Various | To be determined empirically (start with 1 µM - 50 µM) | 24 - 72 hours |

| Cell Proliferation Assay | Various | To be determined empirically (start with 1 µM - 50 µM) | 24 - 72 hours |

| Apoptosis Assay | Various | To be determined empirically (start with 1 µM - 50 µM) | 24 - 48 hours |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on its chemical structure, this compound is likely soluble in organic solvents such as DMSO. To prepare a 10 mM stock solution, dissolve 5.85 mg of this compound (MW: 585.34 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2]

Experimental Workflow for Cell-Based Assays

GALR1 Signaling Pathway and Antagonism by this compound

Protocol for cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize galanin-induced inhibition of cAMP production. Forskolin, a direct activator of adenylyl cyclase, is used to stimulate cAMP production.

Materials:

-

GALR1-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GALR1)

-

Cell culture medium

-

96-well cell culture plates

-

This compound

-

Galanin (human)

-

Forskolin

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Protocol:

-

Seed GALR1-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

On the day of the assay, remove the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

-

Prepare a dilution series of this compound in assay buffer.

-

Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

-

Add a fixed concentration of galanin (e.g., EC₅₀ concentration for inhibition of forskolin-stimulated cAMP) and a fixed concentration of forskolin (e.g., 10 µM) to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.

Protocol for Cell Viability/Cytotoxicity Assay

This assay determines the potential cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cell line of interest

-

Cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Cell viability assay reagent (e.g., MTT, XTT, or a reagent based on ATP content like CellTiter-Glo®)

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).

Logical Relationship for a Dose-Response Experiment

Disclaimer

This document provides generalized protocols based on the known mechanism of action of this compound and standard cell culture techniques. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Due to the limited availability of published data for this compound, empirical determination of optimal working concentrations and incubation times is essential. Always consult the product datasheet from the supplier for any specific handling and storage instructions. This product is for research use only and not for human or veterinary use.

References

Application Notes and Protocols for In-Vivo Studies in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers through the critical phases of in-vivo studies, essential for the preclinical development of novel therapeutics. The following sections provide detailed methodologies for pharmacokinetic analysis, tumor efficacy models, and cardiovascular safety pharmacology, complete with data presentation tables and workflow diagrams.

Section 1: Pharmacokinetic (PK) Studies in Rodent Models

Pharmacokinetic studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[1][2] These studies are crucial for determining the dosing regimen and assessing the bioavailability of a new chemical entity.[1]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol outlines the procedure for a single-dose pharmacokinetic study in Sprague-Dawley rats.[3][4]

Animal Model:

-

Strain: Sprague-Dawley[4]

-

Sex: Male (to minimize hormonal variations)[4]

-

Weight: 200-250 g

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[4]

Dosing and Administration:

-

Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Routes of Administration:

-

Dose Volume: Typically 5-10 mL/kg for oral administration and 1-2 mL/kg for intravenous administration.

Blood Sampling:

-

Time Points: Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]

-

Collection Site: Blood is collected from the tail vein or via a cannulated jugular vein.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.[7]

Bioanalysis:

-

The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).[5]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters obtained from the study.

| Parameter | Oral (PO) | Intravenous (IV) | Description |

| Cmax (ng/mL) | Value | Value | Maximum observed plasma concentration. |

| Tmax (hr) | Value | Value | Time to reach Cmax. |

| AUC (0-t) (nghr/mL) | Value | Value | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |

| AUC (0-inf) (nghr/mL) | Value | Value | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 (hr) | Value | Value | Elimination half-life. |

| Bioavailability (%) | Value | N/A | The fraction of the administered dose that reaches systemic circulation. |

Experimental Workflow

Section 2: In-Vivo Efficacy Studies in Oncology

Efficacy studies using tumor xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of novel anti-cancer agents in a living system.[8] The subcutaneous xenograft model is widely used due to its simplicity and reproducibility.[8][9]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to assess the efficacy of a test compound.[10][11]

Animal Model:

-

Species: Mouse[12]

-

Strain: Athymic Nude or SCID (immunodeficient)[13]

-

Sex: Female

-

Age: 6-8 weeks

-

Housing: Maintained in a sterile environment with autoclaved food, water, and bedding.

Tumor Cell Implantation:

-

Cell Line: A human cancer cell line (e.g., MDA-MB-231 for breast cancer) is cultured to ~80% confluency.[11]

-

Cell Preparation: Cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells/100 µL.[10]

-

Implantation: 100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.[10]

Treatment:

-

Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week with calipers using the formula: (Length x Width^2)/2.[10]

-

Randomization: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.

-

Drug Administration: The test compound and vehicle control are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

Endpoint Analysis:

-

Primary Endpoint: Tumor growth inhibition. The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).[10]

-

Secondary Endpoints: Body weight, clinical signs of toxicity, and survival.

-

Tissue Collection: At the end of the study, tumors and other relevant tissues may be collected for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Tumor Growth Inhibition

The efficacy of the test compound is evaluated by comparing the tumor growth in the treated group to the control group.

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | Value | N/A |

| Test Compound (Dose 1) | Value | Value |

| Test Compound (Dose 2) | Value | Value |

| Positive Control | Value | Value |

Signaling Pathway: PI3K/Akt and MAPK/ERK

Many anti-cancer drugs target key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer.[14][15][16]

References

- 1. blog.biobide.com [blog.biobide.com]

- 2. Pk/bio-distribution | MuriGenics [murigenics.com]

- 3. In vivo pharmacokinetic study in rats [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. currentseparations.com [currentseparations.com]

- 8. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. yeasenbio.com [yeasenbio.com]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 12. Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols: Ibuprofen Administration in Rat Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is a cornerstone for studying anti-inflammatory and analgesic pathways. It primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in pain and inflammation.[1][2][3][4][5] This document provides detailed protocols for the preparation, dosage, and administration of Ibuprofen in rat models, focusing on the widely used carrageenan-induced paw edema model for inflammation.

Recommended Dosage and Administration

The appropriate dosage of Ibuprofen in rats can vary depending on the experimental goal (analgesia vs. anti-inflammatory effects) and the specific model used. Administration is most commonly performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

Table 1: Recommended Ibuprofen Dosage for Rats

| Effect | Route of Administration | Dosage Range (mg/kg) | Frequency | Reference |

| Analgesia | Oral (p.o.) | 10 - 30 | Every 4 hours | [6] |

| Anti-inflammatory | Oral (p.o.) | 15 - 60 | Every 4 hours | [6] |

| Anti-inflammatory | Oral (p.o.) | 8.75 - 35 | Daily | [7] |

| Anti-inflammatory | Intraperitoneal (i.p.) | 100 | Single Dose | |

| Anti-inflammatory | Subcutaneous (s.c.) | 100 - 200 | Single Dose | [8] |

Note: It is recommended to administer Ibuprofen with food to minimize potential gastrointestinal distress.[6] For chronic studies, administration in drinking water is an alternative, though care must be taken to account for potential changes in water consumption.[9][10]

Mechanism of Action: Cyclooxygenase (COX) Pathway

Ibuprofen exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes.[1][3][4] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1][2] The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.[2][5]

References

- 1. ClinPGx [clinpgx.org]

- 2. news-medical.net [news-medical.net]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. Ibuprofen – Rat Guide [ratguide.com]

- 7. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinexprheumatol.org [clinexprheumatol.org]

- 9. peerj.com [peerj.com]

- 10. forsyth.org [forsyth.org]

Application Notes and Protocols: Solubility and Stability of Aspirin in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (acetylsalicylic acid) is a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its solubility and stability in common laboratory solvents is critical for the development of new formulations, in vitro assays, and quality control procedures. These application notes provide a comprehensive overview of aspirin's solubility in various solvents and its stability under different conditions. Detailed protocols for determining these properties are also presented to ensure reliable and reproducible results in your research.

Solubility of Aspirin

Aspirin is a crystalline solid that is sparingly soluble in water but exhibits higher solubility in organic solvents.[1][2] Its solubility is influenced by factors such as temperature and the polarity of the solvent. The use of co-solvents can significantly enhance the solubility of aspirin in aqueous solutions.[3]

Quantitative Solubility Data

The following table summarizes the solubility of aspirin in several common laboratory solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~80 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | ~41 | Room Temperature |

| Dimethyl Formamide (DMF) | ~30 | Room Temperature |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2.7 | Room Temperature |

| Water | ~3.3 | 25 |

Note: Solubility values can vary slightly depending on the specific experimental conditions.[1][2][4]

Stability of Aspirin

Aspirin is susceptible to hydrolysis, its primary degradation pathway, which yields salicylic acid and acetic acid.[5] This process is significantly influenced by pH, temperature, and the solvent system.

Key Stability Findings:

-

pH Influence : Aspirin exhibits maximum stability in acidic conditions, typically at a pH range of 2-3.[4] The rate of hydrolysis increases significantly in neutral to alkaline conditions (pH > 8).[4]

-

Temperature Effects : An increase in temperature accelerates the hydrolysis of aspirin. For instance, a temperature rise from 22.5°C to 37°C can lead to a more than fivefold increase in the hydrolysis rate.[6]

-

Solvent System Impact : Aspirin's stability varies across different solvent systems. It is relatively stable in water-polyethylene glycol mixtures.[6] In contrast, phosphate buffers can catalyze its hydrolysis.[6] Acetonitrile and 1,4-dioxane have been identified as solvents in which aspirin shows greater stability.[7]

Aspirin Degradation Pathway

Caption: Hydrolysis of Aspirin in Aqueous Solution.

Experimental Protocols

Protocol 1: Determination of Aspirin Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method to determine the solubility of aspirin in a given solvent.

-

Preparation : Add an excess amount of aspirin powder to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration : Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

-

Sample Collection and Dilution : Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification : Determine the concentration of aspirin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation : Calculate the solubility of aspirin in the solvent based on the measured concentration and the dilution factor.

Protocol 2: Assessment of Aspirin Stability (HPLC-Based Method)

This protocol describes a stability-indicating HPLC method to monitor the degradation of aspirin over time.

-

Solution Preparation : Prepare a stock solution of aspirin in the desired solvent system at a known concentration.[8]

-

Stress Conditions : Aliquot the stock solution into several vials and subject them to various stress conditions, such as different temperatures, pH levels, or exposure to light.[9]

-

Time-Point Sampling : At specified time intervals, withdraw samples from each vial.

-

HPLC Analysis :

-

Chromatographic System : Utilize an HPLC system equipped with a suitable detector (e.g., UV detector at 275 nm) and a C18 column.[10]

-

Mobile Phase : A common mobile phase consists of a mixture of an acidic buffer (e.g., phosphate buffer pH 2.5) and an organic solvent like acetonitrile.[10]

-

Injection : Inject a fixed volume of each sample into the HPLC system.

-

Data Acquisition : Record the chromatograms and integrate the peak areas for aspirin and its primary degradation product, salicylic acid.

-

-

Data Analysis :

-

Calculate the percentage of aspirin remaining at each time point relative to the initial concentration.

-

Determine the rate of degradation and the half-life of aspirin under each stress condition.

-

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for Solubility and Stability Analysis.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]

- 6. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

Application Note: Modeling Alzheimer's Disease with Human iPSC-Derived Brain Organoids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is the most prevalent form of dementia, characterized by the progressive loss of neurons and cognitive function.[1] The primary pathological hallmarks of AD are the extracellular accumulation of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2][3] For decades, research has relied on animal models and 2D cell cultures, which have provided valuable insights but often fail to fully recapitulate the complex, three-dimensional cytoarchitecture and multifaceted pathology of the human brain.[4]

The advent of human induced pluripotent stem cell (iPSC) technology has enabled the generation of 3D brain organoids, which are self-organizing structures that mimic aspects of early human brain development.[2][5][6] Brain organoids derived from patients with familial AD (fAD) mutations or sporadic AD (sAD) can recapitulate key features of AD pathology, including Aβ aggregation and tau hyperphosphorylation, making them a powerful in vitro model for studying disease mechanisms and for screening potential therapeutic compounds.[1][2][7]

Key Applications

-

Disease Modeling: Recapitulation of AD-like pathology, including amyloid plaques and phosphorylated tau aggregates, in a human-specific context.[1][2][8][9]

-

Mechanistic Studies: Investigation of the molecular and cellular pathways underlying AD pathogenesis.[7]

-

Drug Screening: A platform for testing the efficacy and toxicity of novel therapeutic agents aimed at preventing or reversing AD pathology.[2][10]

-

Personalized Medicine: Use of patient-derived iPSCs to study disease variability and predict individual responses to treatment.[11]

Overall Experimental Workflow

The generation and analysis of AD brain organoids involve a multi-step process, beginning with the reprogramming of somatic cells from patients into iPSCs, followed by directed differentiation into cerebral organoids, and culminating in detailed pathological and functional analysis.

Protocols

Protocol 1: Generation of Cerebral Organoids from Human iPSCs

This protocol outlines a common unguided method for generating cerebral organoids, which relies on the intrinsic ability of iPSCs to self-organize.

Materials:

-

Human iPSC lines (Control and AD-patient derived)

-

mTeSR1 medium

-

DMEM/F12, Neurobasal Medium

-

N2 and B27 supplements

-

GlutaMAX, MEM-NEAA

-

2-Mercaptoethanol

-

bFGF

-

Matrigel

-

Low-attachment 96-well and 24-well plates

-

Spinning bioreactor or orbital shaker

Methodology:

-

iPSC Maintenance: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium.

-

Embryoid Body (EB) Formation: Dissociate iPSCs into single cells and plate approximately 9,000 cells per well in a low-attachment 96-well V-bottom plate in hESC medium containing bFGF. Allow EBs to form for 4-6 days.

-

Neural Induction: Transfer EBs to low-attachment 24-well plates and culture in Neural Induction Medium (DMEM/F12, N2 supplement, GlutaMAX, MEM-NEAA) for 5-7 days.

-

Matrigel Embedding: Embed the neuroepithelial tissues into a droplet of Matrigel and transfer to a larger well containing Cerebral Organoid Differentiation Medium (Neurobasal/DMEM/F12 mix, N2, B27, 2-Mercaptoethanol).

-

Maturation: After 4 days, transfer the embedded organoids to a spinning bioreactor or orbital shaker for long-term maturation (90+ days) to promote nutrient and oxygen exchange. Change medium every 3-4 days.

Protocol 2: Immunohistochemical Analysis of AD Pathology

This protocol is for fixing, sectioning, and staining organoids to visualize Aβ and phosphorylated tau (p-Tau).

Materials:

-

Mature brain organoids

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA)

-

30% Sucrose solution

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Primary antibodies (e.g., anti-Aβ 1-42, anti-p-Tau [AT8, PHF-1])

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear staining)

-

Blocking solution (e.g., 5% Donkey Serum, 0.3% Triton X-100 in PBS)

Methodology:

-

Fixation: Fix mature organoids in 4% PFA for 30-60 minutes at 4°C.[12]

-

Cryoprotection: Wash organoids with PBS and incubate in 30% sucrose solution overnight at 4°C until they sink.[12]

-

Embedding & Freezing: Embed sucrose-infiltrated organoids in OCT compound in a cryomold and freeze rapidly. Store at -80°C.[12]

-

Sectioning: Cut frozen organoids into 10-20 µm sections using a cryostat and mount on slides.

-

Permeabilization and Blocking: Permeabilize sections with 0.3% Triton X-100 and block non-specific binding with blocking solution for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash sections with PBS and incubate with appropriate fluorophore-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.[12]

-

Mounting and Imaging: Wash sections, mount with anti-fade mounting medium, and image using a confocal microscope.

Protocol 3: Quantitative Analysis of Neuronal Activity using Calcium Imaging

This protocol measures spontaneous neuronal activity as a functional readout of network health, which can be impaired in AD models.

Materials:

-

Mature brain organoids

-

BrainPhys Imaging Optimized Medium

-

Calcium indicator dye (e.g., Fluo-8 AM, or use GCaMP-expressing iPSC lines)

-

Glass-bottom imaging plates

-

Confocal or two-photon microscope with environmental control (37°C, 5% CO2)

Methodology:

-

Dye Loading: Incubate organoids with a fluorescent calcium indicator like Fluo-8 AM (e.g., 4µM) for 30-60 minutes at 37°C.[14] If using a genetically encoded indicator like GCaMP, this step is not needed.[15]

-

Acclimatization: Transfer organoids to a glass-bottom imaging plate with fresh, pre-warmed imaging medium and allow them to acclimatize on the microscope stage for 20-30 minutes.[15]

-

Image Acquisition: Record spontaneous calcium transients using time-lapse imaging. Acquire images at a high frame rate (e.g., 10-20 frames per second) for several minutes to capture neuronal firing events.

-

Data Analysis: Use software like ImageJ or MATLAB to identify regions of interest (ROIs) corresponding to individual neurons.[14] Extract fluorescence intensity traces over time (ΔF/F0) and quantify parameters such as spike frequency, amplitude, and network synchronicity.

Data Presentation

Quantitative data from experiments should be organized into clear tables for comparison between control and disease models, or pre- and post-treatment conditions.

Table 1: Quantification of Aβ and p-Tau Pathology (Illustrative Data)

| Group | Aβ42 Levels (pg/mg protein) | Insoluble Tau (% of Total Tau) | p-Tau (AT8) Positive Cells/Area |

| Control Organoids | 150 ± 25 | 8 ± 2% | 12 ± 4 |

| fAD (PSEN1) Organoids | 650 ± 75 | 35 ± 5% | 88 ± 12 |

| fAD + BACE1 Inhibitor | 210 ± 30† | 20 ± 4%† | 51 ± 9† |

| fAD + γ-Secretase Inhibitor | 180 ± 28† | 18 ± 3%† | 45 ± 7† |

| p < 0.01 vs Control; †p < 0.01 vs fAD Organoids |

Table 2: Functional Analysis via Calcium Imaging (Illustrative Data)

| Group | Mean Firing Rate (spikes/min) | Network Burst Frequency (bursts/min) |

| Control Organoids | 8.5 ± 1.2 | 1.1 ± 0.3 |

| fAD (APP) Organoids | 15.2 ± 2.1 | 3.5 ± 0.6 |

| fAD + BACE1 Inhibitor | 10.1 ± 1.5† | 1.8 ± 0.4† |

| *p < 0.01 vs Control; †p < 0.05 vs fAD Organoids |

Signaling Pathway Analysis